3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine
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Overview
Description
3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine is a heterocyclic compound that features a pyrazole ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine typically involves the reaction of 1-ethyl-1H-pyrazole with 4-methylpiperidine under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-pyrazol-4-yl)-4-methylpiperidine
- 3-(1-ethyl-1H-pyrazol-4-yl)propan-1-ol
- 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
Uniqueness
3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole and piperidine ring makes it a versatile scaffold for various applications.
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-4-methylpiperidine |
InChI |
InChI=1S/C11H19N3/c1-3-14-8-10(6-13-14)11-7-12-5-4-9(11)2/h6,8-9,11-12H,3-5,7H2,1-2H3 |
InChI Key |
FRWMKGJYHQHVIT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2CNCCC2C |
Origin of Product |
United States |
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